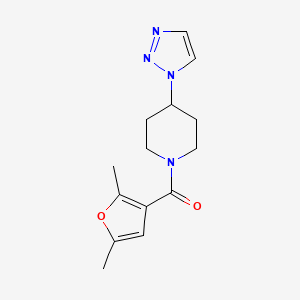
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that contains a 1,2,3-triazole ring, a piperidine ring, and a furan ring . The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an azide with an alkyne in a copper-catalyzed click reaction . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole product . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques. The presence of the C=O groups can be confirmed by IR absorption spectra at 1650–1712 cm−1 . The 1H-NMR spectrum can show peaks assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
The synthesis of complex chemical compounds often involves multi-step reactions that can offer insights into new methods for assembling molecular architectures. For example, Bagley et al. (2005) demonstrated a sophisticated synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic derivative, through a Bohlmann-Rahtz heteroannulation reaction, showcasing the capability to construct intricately substituted pyridines efficiently. This process, which proceeds with total regiocontrol, highlights the potential for synthesizing compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone through tailored synthetic routes (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Antimicrobial and Anticonvulsant Properties
Research by Rajasekaran, Murugesan, and Anandarajagopal (2006) on novel 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles indicates the potential for derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone to exhibit significant biological activities. Their work demonstrated moderate antibacterial and antifungal properties alongside excellent anticonvulsant activity in mice, suggesting a promising avenue for the development of new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Molecular Interaction Studies
Watson et al. (2005) explored the receptor-based mechanism of action of potent noncompetitive allosteric antagonists, providing a framework for understanding how derivatives of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone might interact with biological targets. Such studies are crucial for drug development, as they offer detailed insights into the molecular interactions that underpin therapeutic effects (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Novel Bioactive Heterocycles
The synthesis and evaluation of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone by Prasad et al. (2018) for antiproliferative activity showcases the potential for creating novel bioactive heterocycles with significant biological properties. Their work emphasizes the importance of structural characterization and the role of molecular interactions in defining the bioactivity of such compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-9-13(11(2)20-10)14(19)17-6-3-12(4-7-17)18-8-5-15-16-18/h5,8-9,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVRFGXSWPXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)
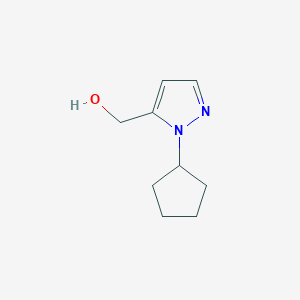
![[2-(2-Ethoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)
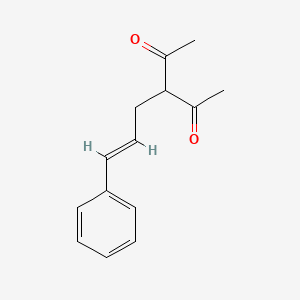
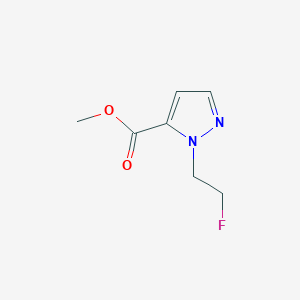

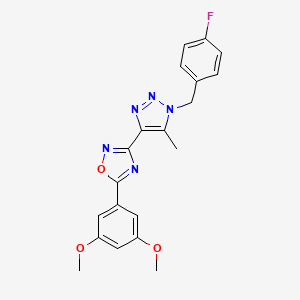
![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)
![2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2462678.png)
![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)